molecular formula C16H26N6O2 B2866474 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 672893-97-9

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2866474
CAS No.: 672893-97-9
M. Wt: 334.424
InChI Key: JDWBJVNHTNAFGL-UHFFFAOYSA-N
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Description

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H26N6O2 and its molecular weight is 334.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Activity : Research on derivatives of purine, such as the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, has shown potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma, with some compounds showing IC50 values less than 10 nM (Deady et al., 2003).
  • Ionization and Methylation : The study of purine-6,8-diones has provided insights into their ionization properties and methylation reactions, offering a deeper understanding of their chemical behavior, which is crucial for designing novel drugs (Rahat et al., 1974).

Cardiovascular and Antitumor Activity

  • Cardiovascular Activity : Synthesized derivatives of 8-alkylamino purine diones have been tested for their cardiovascular effects, demonstrating significant antiarrhythmic and hypotensive activities. This research opens pathways for developing new therapeutic agents targeting cardiovascular diseases (Chłoń-Rzepa et al., 2004).
  • Antitumor and Vascular Relaxing Effects : The synthesis of novel heterocycles, such as purino[7,8-g]-6-azapteridines, has shown antitumor activity against P388 leukemia, highlighting the potential of purine derivatives in cancer therapy. Some compounds also exhibited vascular relaxing effects, suggesting additional therapeutic applications (Ueda et al., 1987).

Antioxidant Activity and Chemical Synthesis

  • Antioxidant Activity : Aminomethylation of compounds related to ethosuximide, a known anticonvulsant, has been explored for antioxidant activity. This research contributes to the development of novel antioxidants for potentially treating various oxidative stress-related conditions (Hakobyan et al., 2020).
  • Chemical Synthesis and Structural Studies : The structure of purine derivatives, such as 8-(dicyclopropylmethyl)-1,3-dipropylxanthine, provides critical insights into the design of adenosine receptor antagonists. Understanding the structural conformation of these compounds is essential for developing targeted therapies (Hirayama et al., 1993).

Properties

IUPAC Name

8-[2-(diethylamino)ethylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-6-21(7-2)9-8-17-15-18-13-12(22(15)10-11(3)4)14(23)19-16(24)20(13)5/h3,6-10H2,1-2,4-5H3,(H,17,18)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWBJVNHTNAFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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